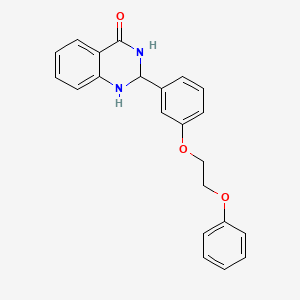

2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It is related to the class of compounds known as boronic acids, which have been studied in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids as building blocks and synthetic intermediates . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used to modify selectivity, physicochemical, and pharmacokinetic characteristics .Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives have been found to exhibit anti-cancer properties . They can be synthesized with various active groups to target different types of cancer cells. The specific anti-cancer activity of “2,3-Dihydro-2-[3-(2-phenoxyethoxy)phenyl]-4(1H)-quinazolinone” would need further investigation.

Anti-Inflammatory Activity

Quinazoline derivatives have been reported to have potent anti-inflammatory activity . They can potentially be used in the treatment of diseases characterized by inflammation.

Analgesic Activity

Some quinazoline derivatives have been reported to have potent analgesic (pain-relieving) activity . They could potentially be developed into new types of painkillers.

Anti-Bacterial Activity

Quinazoline derivatives have been found to have anti-bacterial properties . They could potentially be used in the development of new antibiotics.

Anti-Viral Activity

Quinazoline derivatives have been found to have anti-viral properties . They could potentially be used in the treatment of viral infections.

Anti-Oxidant Activity

Quinazoline derivatives have been found to have anti-oxidant properties . They could potentially be used in the treatment of diseases caused by oxidative stress.

Mechanism of Action

Target of Action

It’s known that quinazolinone derivatives often interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

It’s known that quinazolinone derivatives can participate in many organic synthesis reactions due to their electrophilic substitution and nuclear magnetic activity . They can also form complexes with metal ions, forming stable chelates .

Biochemical Pathways

Quinazolinone derivatives are known to be involved in a variety of biochemical reactions, suggesting that they may influence multiple pathways .

Pharmacokinetics

It’s known that quinazolinone derivatives are generally soluble in most organic solvents, such as ethanol, dimethylformamide, and chloroform, but have relatively low solubility in water . This suggests that the compound’s bioavailability may be influenced by its solubility.

Result of Action

Given the compound’s potential to participate in various organic synthesis reactions and form complexes with metal ions, it may influence a variety of cellular processes .

Action Environment

The compound is relatively stable under normal temperatures but is sensitive to strong oxidizing agents and acidic conditions . Its action, efficacy, and stability may therefore be influenced by environmental factors such as temperature, pH, and the presence of oxidizing agents.

properties

IUPAC Name |

2-[3-(2-phenoxyethoxy)phenyl]-2,3-dihydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c25-22-19-11-4-5-12-20(19)23-21(24-22)16-7-6-10-18(15-16)27-14-13-26-17-8-2-1-3-9-17/h1-12,15,21,23H,13-14H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQVJQIWUKQQGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C3NC4=CC=CC=C4C(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

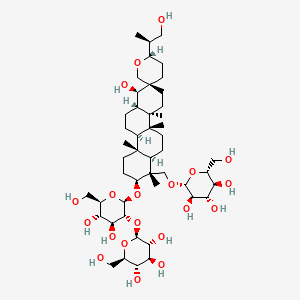

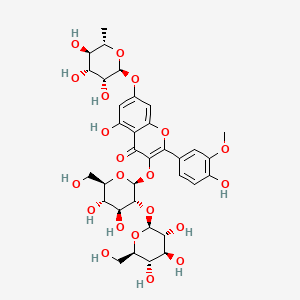

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B591387.png)